Taltobulin

Übersicht

Beschreibung

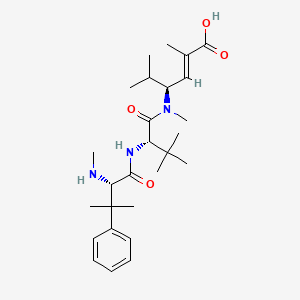

Taltobulin, auch bekannt als HTI-286, ist ein synthetisches Analogon des natürlichen Tripeptids Hemiasterlin, das aus Meeresschwämmen gewonnen wird. This compound ist ein potenter Antimikrotubuli-Wirkstoff, der die Mikrotubuli-Dynamik stört, was zu Mitose-Arrest und Apoptose in Krebszellen führt. Es hat sich als vielversprechendes Antitumormittel erwiesen, insbesondere bei der Behandlung von nicht-kleinzelligem Lungenkrebs und Lebertumoren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine konvergente Multikomponentenstrategie synthetisiert. Einer der Schlüsselschritte in seiner Synthese ist die Ugi-Vierkomponentenreaktion (Ugi-4CR), die eine schnelle Assemblierung der Tripeptidstruktur ermöglicht. Der Syntheseweg beinhaltet die Verwendung von Evans-Oxazolidinon, um eine enantiomerenreine Tetramethyltryptophan-Einheit zu erzeugen. Anschließend erfolgt die Peptidbindungsbildung unter Verwendung einer N-Benzothiazol-2-sulfonyl (Bts)-Schutzgruppe und eines ®-2-Phenylglycinol-chiralen Hilfsstoffs .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt durch großtechnische Synthese unter Verwendung der gleichen konvergenten Multikomponentenstrategie. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass die Verbindung die strengen Anforderungen für pharmazeutische Anwendungen erfüllt .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen auf dem this compound-Molekül zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nucleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig von der gewünschten Modifikation.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung für die Untersuchung der Peptidsynthese und -modifikation.

Biologie: Untersucht auf seine Auswirkungen auf die Mikrotubuli-Dynamik und Zellteilung.

Medizin: Als potenzielles Antitumormittel untersucht, insbesondere bei der Behandlung von nicht-kleinzelligem Lungenkrebs und Lebertumoren.

Industrie: Verwendet bei der Entwicklung von Antikörper-Wirkstoff-Konjugaten (ADCs) für die gezielte Krebstherapie .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die Vinca-Domäne zwischen den Alpha- und Beta-Untereinheiten von Tubulin bindet. Diese Bindung hemmt die Polymerisation von gereinigtem Tubulin, stört die Mikrotubuli-Organisation in Zellen und induziert Mitose-Arrest und Apoptose. Der Wirkmechanismus der Verbindung umfasst die Aktivierung sowohl der extrazellulären signalregulierten Kinasen (ERKs) als auch der Phosphoinositid-3-Kinase (PI3K)/Proteinkinase B (AKT)-Signalwege .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Taltobulin is synthesized through a convergent multicomponent strategy. One of the key steps in its synthesis is the Ugi four-component reaction (Ugi-4CR), which allows for the rapid assembly of the tripeptide structure. The synthetic route involves the use of Evans oxazolidinone to produce an enantiomerically pure tetramethyltryptophan unit. This is followed by peptide bond formation using an N-benzothiazole-2-sulfonyl (Bts) protecting group and ®-2-phenylglycinol chiral auxiliary .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same convergent multicomponent strategy. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

Taltobulin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Taltobulin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its effects on microtubule dynamics and cell division.

Medicine: Explored as a potential anticancer agent, particularly in the treatment of non-small cell lung cancer and hepatic tumors.

Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .

Wirkmechanismus

Taltobulin exerts its effects by binding to the vinca domain between the alpha- and beta-subunits of tubulin. This binding inhibits the polymerization of purified tubulin, disrupts microtubule organization in cells, and induces mitotic arrest and apoptosis. The compound’s mechanism of action involves the activation of both the extracellular signal-regulated kinases (ERKs) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Taltobulin ähnelt anderen Antimikrotubuli-Wirkstoffen wie:

Hemiasterlin: Das natürliche Tripeptid, von dem this compound abgeleitet ist.

Paclitaxel: Ein weit verbreitetes Antitumormittel, das ebenfalls Mikrotubuli angreift, aber an einer anderen Stelle bindet.

Vincristin: Ein weiterer Mikrotubuli-Inhibitor, der in der Krebstherapie eingesetzt wird.

Einzigartigkeit

This compound ist einzigartig in seiner Fähigkeit, P-Glykoprotein-vermittelte Resistenz zu umgehen, was es zu einem vielversprechenden Kandidaten zur Überwindung von Arzneimittelresistenz in der Krebstherapie macht. Seine synthetische Zugänglichkeit und seine starke Antitumoraktivität unterscheiden es außerdem von anderen ähnlichen Verbindungen .

Biologische Aktivität

Taltobulin, also known as HTI-286, is a synthetic compound classified as a tubulin inhibitor, primarily investigated for its potential in oncology. Its mechanism of action involves the disruption of microtubule dynamics, which is crucial for cell division and proliferation. This article delves into the biological activity of this compound, highlighting its effects on various cancer cell lines, mechanisms of cytotoxicity, and protective interactions with growth factors.

This compound functions by inhibiting tubulin polymerization, which prevents the formation of microtubules necessary for mitotic spindle assembly during cell division. This results in cell cycle arrest and subsequent apoptosis in susceptible cancer cells. The compound has shown efficacy against several cancer types, including breast cancer and other solid tumors.

Case Studies and Research Findings

-

Cell Line Studies : A study focused on the MCF-7 breast cancer cell line demonstrated that this compound induces cytotoxicity through apoptosis. The presence of fibroblast growth factor 1 (FGF1) was found to mitigate this effect, suggesting a complex interplay between this compound and cellular signaling pathways.

- Experimental Design : MCF-7 cells were treated with varying concentrations of this compound (5 nM) alongside FGF1 (10 ng/mL). Cell viability was assessed using alamarBlue Cell Viability Reagent.

- Results : FGF1 significantly improved cell viability in this compound-treated cells by activating ERK and AKT signaling pathways, contrasting with EGF's sole reliance on ERK activation .

- Cytotoxicity Mechanisms : The protective role of FGF1 against this compound-induced apoptosis was further elucidated through PARP cleavage assays. Both FGF1 and EGF inhibited PARP processing, indicating their anti-apoptotic effects in the presence of this compound .

- Migration Studies : In migration assays using the IncuCyte system, FGF1 was shown to restore migratory capacity in this compound-treated MCF-7 cells, highlighting its potential role in promoting metastasis under drug exposure .

Data Table: Comparative Effects of this compound and Growth Factors

| Treatment | Concentration | Cell Viability (%) | Apoptosis Induction | Migration Rate (Scratch Assay) |

|---|---|---|---|---|

| Control | - | 100 | Low | High |

| This compound | 5 nM | 30 | High | Low |

| This compound + FGF1 | 5 nM + 10 ng/mL | 70 | Low | High |

| This compound + EGF | 5 nM + 10 ng/mL | 50 | Moderate | Low |

Clinical Implications

The findings from studies involving this compound suggest that while it is an effective cytotoxic agent against certain cancer cells, its efficacy can be modulated by the presence of growth factors like FGF1. This raises important considerations for combination therapies where growth factor signaling pathways may influence treatment outcomes.

Eigenschaften

IUPAC Name |

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)/b18-16+/t20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTMOLDWXSVYKD-PSRNMDMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041040 | |

| Record name | HTI-286 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228266-40-8 | |

| Record name | N,β,β-Trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl]-N,3-dimethyl-L-valinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=228266-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taltobulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228266408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HTI-286 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALTOBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6D6912BXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of taltobulin?

A1: this compound exerts its anti-cancer effects by binding to tubulin, a protein crucial for forming microtubules. [, ] Unlike taxanes that stabilize microtubules, this compound inhibits the polymerization of tubulin, disrupting microtubule dynamics within the cell. [, ] This disruption leads to mitotic arrest, blocking cell division, and ultimately triggering apoptosis, or programmed cell death. [, ]

Q2: How does this compound compare to other antimicrotubule agents?

A2: While this compound shares its target with other antimicrotubule agents like taxanes and Vinca alkaloids, it possesses distinct advantages. Notably, it demonstrates significantly less interaction with P-glycoprotein, a multidrug resistance protein. [] This reduced interaction could potentially translate to greater efficacy in tumors that exhibit resistance to traditional antimicrotubule agents. []

Q3: What structural insights have been gleaned about this compound's interaction with tubulin?

A3: Crystal structure analysis of this compound bound to tubulin reveals that it targets the vinca domain, a region on the tubulin molecule targeted by other anti-cancer agents like vinblastine. [] It shares a key pharmacophore with other potent peptidyl microtubule inhibitors like monomethyl auristatin E (MMAE) and tubulysin M, characterized by two consecutive hydrophobic groups. [, ] These groups interact with hydrophobic pockets on both the α and β subunits of tubulin, while specific nitrogen and oxygen atoms form hydrogen bonds with key amino acids on the tubulin molecule. [, ] This detailed understanding of the binding interaction provides valuable insights for the rational design of novel antimicrotubule agents with potentially improved potency and specificity.

Q4: Has the structure-activity relationship (SAR) of this compound been investigated?

A4: Yes, research has delved into understanding how structural modifications to this compound influence its activity. [] Studies involving hybrid compounds, created by combining structural elements of this compound with those of dolastatins (another class of potent antimicrotubule agents), have yielded promising results. [] These hybrid molecules displayed potent antimicrotubule activity, highlighting the potential of SAR studies in developing improved analogs with enhanced efficacy, potentially even against resistant cell lines. []

Q5: What is the current status of this compound in clinical development?

A5: this compound has progressed to clinical trials for the treatment of various cancers. [, ] Preclinical studies demonstrated its ability to inhibit the growth of various human tumor xenografts in mouse models, even in cases where paclitaxel and vincristine proved ineffective. [] Further research is ongoing to fully elucidate its safety and efficacy profile in humans.

Q6: Are there any known resistance mechanisms to this compound?

A6: Although this compound shows promise in overcoming P-glycoprotein mediated resistance, the development of resistance to anti-cancer drugs is a complex and multifaceted issue. Further research is necessary to determine specific mechanisms of resistance that may arise against this compound.

Q7: What is the significance of fibroblast growth factor 1 (FGF1) in relation to this compound's activity?

A7: Recent studies have unveiled a complex interplay between FGF1 signaling and this compound's cytotoxic effects. Specifically, FGF1, upon binding to its receptor (FGFR1), can activate downstream signaling pathways that ultimately protect certain cancer cells, like MCF-7 breast cancer cells, from this compound-induced cell death. [] This protective effect is mediated by the activation of both the MEKs/ERKs and PI3K/AKT signaling pathways. [] Understanding this interplay may pave the way for developing combination therapies targeting both FGF/FGFR signaling and microtubule dynamics to combat drug resistance and improve treatment outcomes.

Q8: Has this compound demonstrated efficacy in preclinical models?

A8: this compound has shown promising antitumor activity in preclinical studies. [] In vitro, it effectively inhibited the proliferation of various hepatic tumor cell lines with an average IC50 of 2 nmol/L. [] Importantly, this inhibitory effect appeared to be selective for tumor cells, as no significant decrease in the viability of primary human hepatocytes was observed. [] Furthermore, intravenous administration of this compound significantly suppressed tumor growth in a rat allograft model, reinforcing its potential as a therapeutic agent. []

Q9: What are the future directions for this compound research?

A9: Future research on this compound will likely focus on several key areas:

- Optimizing its therapeutic window: This includes further investigations into its pharmacokinetic and pharmacodynamic properties, as well as potential drug delivery systems to enhance its tumor-targeting ability and minimize off-target effects. []

- Developing companion diagnostics: Identifying biomarkers that can predict response to this compound treatment or monitor treatment efficacy in real-time will be crucial for personalizing therapy. []

- Combating drug resistance: Understanding mechanisms of resistance to this compound and developing strategies to overcome them, potentially through combination therapies, will be essential for improving long-term treatment outcomes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.